3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a sulfonyl group attached to a pyrimidine ring. The compound also contains a propanamide moiety linked to a phenylethyl group. Such structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The sulfonyl group is then added through a sulfonation reaction. Finally, the propanamide moiety is introduced via an amide coupling reaction with the phenylethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include trifluoromethylating agents, sulfonyl chlorides, and coupling reagents like EDCI or HATU.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Pharmacology: The compound is evaluated for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Biology: It is used in cell viability assays to study its effects on cell proliferation and apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . It also interacts with proteins like ATF4, leading to reduced apoptosis and enhanced neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
- (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
Uniqueness
What sets 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability, while the sulfonyl group contributes to its solubility and bioavailability.
Properties
Molecular Formula |
C23H22F3N3O4S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H22F3N3O4S/c1-15(16-6-4-3-5-7-16)27-21(30)12-13-34(31,32)22-28-19(14-20(29-22)23(24,25)26)17-8-10-18(33-2)11-9-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
BNUKUAIFGNGKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.